molecular formula C27H33N3O5S B1677354 MMP-9 抑制剂 I CAS No. 1177749-58-4

MMP-9 抑制剂 I

货号 B1677354
CAS 编号: 1177749-58-4
分子量: 511.6 g/mol
InChI 键: WRNMBFWQBKEBIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MMP-9 Inhibitor I, with the CAS number 1177749-58-4, is a cell-permeable, potent, and reversible MMP-9 Inhibitor. It has an IC₅₀ value of 5 nM. At high concentrations, it inhibits MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) .


Synthesis Analysis

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . The development of the manufacturing technology for the active substance and investigational medicinal product, therapeutic potential analysis for the MMP-9 inhibitor in animal models, and conduction of the pre-clinical and phase I clinical studies have been covered . A novel quantitative FMO-based virtual screening workflow was devised to identify novel natural product inhibitors of the MMP-9 enzyme .


Molecular Structure Analysis

Ligand-based pharmacophore modeling and 3D-QSAR analysis were performed using 67 reported MMP-9 inhibitors . The MMP-9 crystal structure in combination with aryl sulfonamide anthranilate hydroxamate inhibitor facilitates the computer-aided screening of MMP-9 inhibitors with the presumed binding mode .


Chemical Reactions Analysis

MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs. The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression . Compound 26 revealed a potential inhibitory activity toward the MMP-9 enzyme through virtual screening and molecular docking approaches .


Physical And Chemical Properties Analysis

MMP-9 Inhibitor I has the empirical formula C27H33N3O5S and a molecular weight of 511.63 . It is a solid substance that is soluble in DMSO up to 10 mg/mL . It is off-white in color and should be stored at -20°C .

科学研究应用

心血管疾病

心肌梗死后基质金属蛋白酶抑制

  • MMPs,包括MMP-9,在心血管疾病如心肌梗死中起作用。
  • MMP-9缺乏或药物抑制可减轻患有心肌梗死的小鼠心脏左心室扩张。
  • MMP抑制剂可能作为预防心肌梗死后心力衰竭的治疗方法(Creemers et al., 2001)

癌症治疗

基于多受体-配体的药效团建模

  • MMP-9是癌症治疗的靶点。
  • 虚拟筛选确定了四种新型天然MMP-9抑制剂,其中一种(NP-000686)在体外显示出强烈的抑制活性(Gao et al., 2017)

对肝癌的新疗效

  • 咖啡酸及其衍生物CAPE抑制了MMP-2和MMP-9的活性。
  • 这些化合物抑制了肝癌的肿瘤生长和转移,表明它们作为MMP-9抑制剂的潜力(Chung et al., 2004)

乳腺癌中的炎症和肿瘤消退

  • MMP-9在癌症中发挥双重作用,具有促进和抗肿瘤性质。
  • MMP-9/TIMP-1(MMP-9的抑制剂)比例影响乳腺癌的生存和进展(Leifler et al., 2013)

天然产物作为MMP-9抑制剂

豆科种子和结肠癌

  • 某些豆科种子,尤其是羽扇豆种子,含有强效的MMP-9抑制剂。
  • 这些抑制剂可以减少癌细胞的迁移和生长,表明具有潜在的治疗益处(Lima et al., 2016)

MMP-9抑制剂的开发和发现

临床试验中的选择性MMP-9抑制剂

  • 近年来,选择性MMP-9抑制剂的开发取得了进展。
  • 这些抑制剂目前正在临床试验中测试,用于治疗各种疾病,包括癌症和炎症症状(Scannevin et al., 2017)

癌症中的基质金属蛋白酶-9(MMP-9)及其抑制剂

  • 突出MMP-9在癌症进展中的作用以及其调节和抑制对治疗目的的重要性。
  • 由于其作为抗癌剂的潜力,对选择性MMP-9抑制剂的搜索仍在进行中(Mondal et al., 2020)

来自天然来源的抑制剂筛选

筛选用于MMP-9抑制剂的韩国草药

  • 对韩国药物学中使用的东方草药的天然产物进行了MMP-9抑制活性筛选。
  • 选择的草药表现出强烈的抑制效果,表明具有天然MMP-9抑制剂的潜力(Seo et al., 2005)

MMP抑制剂的重新评估

癌症进展中MMP的新功能

  • 了解MMP在癌症发展中的多方面作用,不仅仅是促进侵袭和转移。
  • 这一知识可以指导对MMP抑制剂进行临床使用的重新评估(Egeblad & Werb, 2002)

选择性抑制和药物靶向

选择性MMP-9抑制剂的鉴定

  • 使用药效团建模、分子对接和实验验证的研究,以识别选择性MMP-9抑制剂。
  • 鉴定了四种潜在的选择性抑制剂,展示了联合计算和实验方法的有效性 (Jana & Singh, 2019)

MMP-9在炎症和肿瘤指标中的作用

选择性MMP9异位抑制在临床前模型中的作用

  • MMP9的选择性抑制在溃疡性结肠炎和结直肠癌模型中显示出疗效。
  • 这项研究表明,特异性抑制MMP9可能是MMP9上调疾病的有希望的治疗方法 (Marshall et al., 2015)

MMP-9靶向化合物的合成和评价

靶向MMP-9的新衍生物的抗癌潜力

  • 合成了新的噁二唑、噻二唑和三唑衍生物,并评估了它们对MMP-9的抑制作用。
  • 某些化合物对癌细胞系显示出显著的细胞毒作用,并且是有效的MMP-9抑制剂 (Özdemir等,2017)

新型和选择性MMP失活剂

乳腺癌转移和MMP抑制剂

  • 这项研究专注于开发针对乳腺癌转移中重要的MMP-2和MMP-9的选择性抑制剂。
  • 开发了一种针对明胶酶(MMP-2和MMP-9)的机制为基础的抑制剂,为癌症干预提供了一种新方法 (Mobashery, 1998)

安全和危害

The safety data sheet for MMP-9 Inhibitor I indicates that it should be handled with standard precautions . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

未来方向

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors .

属性

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNMBFWQBKEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MMP-9 Inhibitor I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMP-9 Inhibitor I
Reactant of Route 2
MMP-9 Inhibitor I
Reactant of Route 3
Reactant of Route 3
MMP-9 Inhibitor I
Reactant of Route 4
MMP-9 Inhibitor I
Reactant of Route 5
Reactant of Route 5
MMP-9 Inhibitor I
Reactant of Route 6
MMP-9 Inhibitor I

Citations

For This Compound
353
Citations
G Rajashekhar, M Shivanna, UB Kompella… - Experimental eye …, 2014 - Elsevier
… Cycloheximide, GM-6001, and MMP-9 inhibitor I also attenuated the increase in permeability to FITC-dextran (10 kDa). In addition, TNF-α led to an increased MMP-9 activity in the …
Number of citations: 49 www.sciencedirect.com
J Morgan, A Rouche, P Bausero, A Houssaïni… - Muscle & …, 2010 - Wiley Online Library
… presence of 5 or 10 nM of MMP-9 inhibitor I (***P ≤ 0.001). … 9 production, we used MMP-9 inhibitor I, a potent and reversible … of 5 and 10 nM MMP-9 inhibitor I showed a dose-dependent …
Number of citations: 51 onlinelibrary.wiley.com
D Zhu, M Ye, W Zhang - International journal of clinical and …, 2015 - ncbi.nlm.nih.gov
… -2 inhibitor I and MMP-9 inhibitor I to decrease the activity of … -2 inhibitor I or MMP-9 inhibitor I respectively in Caski cells (P… by the MMP-2 inhibitor I or MMP-9 inhibitor I. And the MMP-2 …
Number of citations: 89 www.ncbi.nlm.nih.gov
Y Wu, J Zhang, C Li, H Hu, B Qin, T Wang… - … Medicine and Cellular …, 2021 - hindawi.com
… , the results showed that the expression of MMP-9, OPN, and RUNX2 was significantly increased, as was the mineralization of renal tissue, in our model rats, while MMP-9 inhibitor I …
Number of citations: 17 www.hindawi.com
T Hamada, C Fondevila, RW Busuttil, AJ Coito - Hepatology, 2008 - Wiley Online Library
… presence of several concentrations of MMP-9 inhibitor-I, a specific MMP-9 inhibitor suitable for in vitro use.26 We observed that the presence of MMP-9 inhibitor-I at all the studied doses …
Number of citations: 157 aasldpubs.onlinelibrary.wiley.com
A Morancho, M Hernández‐Guillamon… - Journal of Cellular …, 2013 - Wiley Online Library
… Treatment with the MMP inhibitor GM6001 and the specific MMP-9 inhibitor I also decreased the number of vessel structures shaped by both human and mouse WT OECs, while …
Number of citations: 51 onlinelibrary.wiley.com
M Dittmar, G Kiourkenidis, M Horn, S Bollwein… - Stroke, 2004 - Am Heart Assoc
… We investigated the specific MMP-2/MMP-9 inhibitor I, N-([1,1′-biphenyl]-4-ylsulfonyl)-d-… After reperfusion, the MMP-2/MMP-9 inhibitor I was locally infused into the internal carotid …
Number of citations: 14 www.ahajournals.org
X Ding, L Fang, H Zhang, H Qiao, Z Wang - Cancer Cell International, 2012 - Springer
… In this study, during the process of co-culture, MMP-9 inhibitor (MMP-9 Inhibitor I) was added in the culture medium to inhibit the activity of MMP-9. Then the interactions of human …
Number of citations: 4 link.springer.com
JK Park, SH Park, K So, IH Bae… - … journal of oncology, 2010 - spandidos-publications.com
… Cells were treated with 10 μM OA-Hy (an MMP-2-specific inhibitor), 500 ng/μl MMP-9 inhibitor I (an MMP-9-specific inhibitor) or a combination of OA-Hy and MMP-9 inhibitor I, and …
Number of citations: 91 www.spandidos-publications.com
CM Robinson, AM Stone, JD Shields, S Huntley… - Archives of oral …, 2003 - Elsevier
… However, the present study did not directly examine enzyme activation or inhibition in the presence of plasminogen/plasmin or MMP-2/MMP-9 Inhibitor I. And fourth, it is our experience …
Number of citations: 34 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。